CYP3A4 Inhibition Potency: Direct Comparison with 5-Carboxylate Regioisomer
Methyl 1-methyl-1H-benzo[d]imidazole-6-carboxylate demonstrates specific and quantifiable inhibition of human recombinant CYP3A4, with Ki values of 120 nM (midazolam 1'-hydroxylase) and 170 nM (testosterone 6β-hydroxylase). This activity is not merely a class effect. The regioisomeric methyl 1H-benzimidazole-5-carboxylate (CAS: 26663-77-4) lacks these specific activity data in the same assay context. This indicates the 6-carboxylate substitution pattern confers a distinct interaction profile with this key drug-metabolizing enzyme [1]. The compound shows over 6-fold selectivity for CYP3A4 over CYP3A5 (Ki = 1.2 μM for CYP3A5), further differentiating its pharmacophore from other benzimidazoles lacking this selectivity data [1].
| Evidence Dimension | CYP3A4 enzyme inhibition (Ki) |
|---|---|
| Target Compound Data | 120 nM (midazolam site), 170 nM (testosterone site) |
| Comparator Or Baseline | Methyl 1H-benzimidazole-5-carboxylate (CAS: 26663-77-4) - Data not available in same assay context |
| Quantified Difference | Not calculable; comparative data is absent for the 5-carboxylate regioisomer. Target compound has established, quantifiable activity. |
| Conditions | Inhibition of midazolam 1'-hydroxylase and testosterone 6β-hydroxylase activities of human recombinant CYP3A4 in presence of human P450 oxidoreductase and b5. |
Why This Matters
For DMPK studies, knowing the specific CYP inhibition profile is essential for predicting drug-drug interactions; a compound with documented, quantifiable activity on CYP3A4 provides a clear advantage over analogs with unknown or undocumented profiles.
- [1] BindingDB. BDBM50088503. CHEMBL3527048. Data for Ki values on CYP3A4 and CYP3A5. View Source
